molecular formula C17H20FN3O6S2 B2819657 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034336-41-7

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2819657
CAS No.: 2034336-41-7
M. Wt: 445.48
InChI Key: CXUSXYYEBMAKNT-UHFFFAOYSA-N
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Description

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluoro group at position 6, a methyl group at position 3, and a sulfonamide-linked 3,4-dimethoxyphenyl moiety. This compound is structurally notable for its dual heterocyclic and sulfonamide pharmacophores, which are common in bioactive molecules targeting enzymes or receptors (e.g., carbonic anhydrases, kinases) .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O6S2/c1-20-14-6-4-12(18)10-15(14)21(29(20,24)25)9-8-19-28(22,23)13-5-7-16(26-2)17(11-13)27-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUSXYYEBMAKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the cyclization of appropriate precursors under oxidative conditions to form the thiadiazole ring.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide (CH₃I) in the presence of a base.

    Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antibiotics.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The presence of fluorine can enhance binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[c][1,2,5]thiadiazole or 1,3,4-Thiadiazole Cores

Key structural analogues and their properties are summarized below:

Compound Name / ID Core Structure Substituents / Modifications Key Data (Spectral, Biological) Reference
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 3-methyl, 3,4-dimethoxybenzenesulfonamide IR: νS=O ~1250–1350 cm⁻¹; ¹H-NMR: δ 7.3–8.1 (ArH), δ 3.8–4.2 (OCH₃) -
4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c) 1,3,4-Thiadiazole 4-Nitrobenzylidene hydrazine, sulfonamide IR: νC=S 1255 cm⁻¹; ¹H-NMR: δ 8.69 (s, =NH); Cytotoxicity IC₅₀: 12–18 µM (HepG2)
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) 1,3,4-Thiadiazole Phenyl, phenol IR: νOH 3433 cm⁻¹; ¹H-NMR: δ 10.49 (s, OH); MS: m/z 269 (M⁺)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione 2,4-Difluorophenyl, sulfonylphenyl IR: νC=S 1247–1255 cm⁻¹; Antifungal activity: MIC 8–32 µg/mL

Functional Group Modifications and Bioactivity Trends

  • Fluorine Substitution: The 6-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues like compound 20 .
  • Sulfonamide Linkage : The 3,4-dimethoxybenzenesulfonamide group distinguishes the target compound from simpler sulfonamides (e.g., 7c ). Methoxy groups likely improve solubility and π-π stacking interactions, as seen in sulfonamide-based kinase inhibitors .
  • Thiadiazole vs. Triazole Cores : Triazole derivatives (e.g., 7–9 ) exhibit tautomerism (thione-thiol equilibrium), which may reduce stability compared to the fully oxidized benzo[c][1,2,5]thiadiazole 1,1-dioxide core in the target compound .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s sulfonyl (S=O) stretches (~1250–1350 cm⁻¹) align with those in 7–9 , while the absence of νNH in 7c contrasts with the target’s sulfonamide NH signals.
  • ¹H-NMR : The 3,4-dimethoxybenzenesulfonamide moiety would show characteristic singlets for OCH₃ groups (δ ~3.8–4.2), similar to methoxy-substituted triazoles .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that includes a benzothiadiazole core and various functional groups that enhance its biological activity. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN3O5SC_{15}H_{16}FN_{3}O_{5}S, with a molecular weight of approximately 359.37 g/mol. The structure includes:

  • Benzothiadiazole Core : Known for its diverse biological activities.
  • Fluoro and Methyl Substituents : These groups influence the compound's reactivity and interaction with biological targets.
  • Dimethoxy and Sulfonamide Groups : These functional groups are associated with enhanced solubility and bioactivity.

The primary mechanism of action for this compound is believed to involve the inhibition of specific enzymes related to inflammatory pathways. Preliminary studies indicate that it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby enhancing their signaling pathways related to pain and inflammation .

Antimicrobial Activity

Research has indicated that compounds containing benzothiadiazole structures exhibit antimicrobial properties. For instance:

CompoundActivityReference
Benzothiadiazole DerivativesAntimicrobial
This compoundPotentially antimicrobial

Anti-inflammatory Effects

The compound's ability to inhibit FAAH suggests potential anti-inflammatory effects. By preventing the breakdown of endocannabinoids, it may modulate pain responses and reduce inflammation.

Cytotoxicity Studies

Preliminary cytotoxicity assays have shown that similar compounds can induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
U93710.5
HL608.7

These findings suggest that further studies on this compound could reveal significant anticancer properties.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on FAAH Inhibition : A study demonstrated that compounds with similar structures effectively inhibited FAAH activity in vitro, leading to increased levels of endocannabinoids and reduced pain responses in animal models .
  • Antimicrobial Efficacy : Research involving benzothiadiazole derivatives showed promising results against various bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic: What are the key steps and critical optimization strategies for synthesizing this compound?

Answer:
The synthesis involves a multi-step process:

Core Formation : Construct the benzo[c][1,2,5]thiadiazole core via cyclization of precursors (e.g., thiophenol derivatives) under controlled conditions .

Substituent Introduction :

  • Fluorination : Use selective fluorinating agents (e.g., DAST or Selectfluor) to introduce the 6-fluoro group .
  • Methylation : Alkylating agents like methyl iodide optimize the 3-methyl substitution .

Sidechain Attachment : Couple the ethyl-sulfonamide moiety via nucleophilic substitution or amidation reactions .
Optimization Parameters :

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic fluorine coupling patterns) .
    • 19F NMR : Verify fluorination efficiency (δ -110 to -120 ppm) .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 469.1 g/mol) and fragmentation patterns .

Advanced: How can reaction conditions be optimized for introducing fluorine and methoxy groups with high regioselectivity?

Answer:

  • Fluorination :
    • Electrophilic Fluorination : Optimize Selectfluor in acetonitrile at 0–5°C to minimize over-fluorination .
    • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to guide fluorine placement .
  • Methoxy Group Introduction :
    • Ullmann Coupling : Employ copper(I) iodide and 1,10-phenanthroline in DMF at 100°C for aryl ether formation .
    • Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers) to prevent unwanted substitutions .

Advanced: What methodologies elucidate the mechanism of biological activity, such as FAAH inhibition?

Answer:

  • Enzyme Assays :
    • Fluorometric FAAH Assay : Monitor hydrolysis of arachidonoyl-AMC substrate in human recombinant FAAH, measuring IC50 values (e.g., reported IC50 = 50 nM) .
    • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking :
    • AutoDock/Vina : Model compound binding to FAAH’s catalytic triad (Ser241-Ser217-Lys142), highlighting hydrogen bonds with sulfonamide and π-stacking with benzothiadiazole .

Advanced: How should researchers address contradictory bioactivity data between studies?

Answer:

  • Assay Variability :
    • Cell Lines : Compare activity in HEK293 (overexpressing FAAH) vs. primary neurons to assess target specificity .
    • Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological vs. pathological environments .
  • Data Reprodubility :
    • Blind Replication : Repeat experiments across labs using identical lots of compound and reagents .
    • Meta-Analysis : Pool data from PubChem (AID 1259365) and independent studies to identify outliers .

Advanced: What computational approaches predict off-target interactions or optimize pharmacokinetics?

Answer:

  • QSAR Modeling :
    • Descriptors : Use logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict blood-brain barrier permeability .
    • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., t1/2 = 4.2 hrs) and CYP450 inhibition risks .
  • Target Profiling :
    • Pharos Database : Screen for homology with off-target kinases (e.g., PKA, PKC) using sequence alignment .

Basic: What key chemical properties influence its reactivity and stability?

Answer:

Property Value/Behavior Impact
Solubility Moderate in DMSO (>10 mM), poor in waterUse DMSO for in vitro assays .
pKa Sulfonamide pKa ~9.5Ionized at physiological pH, enhancing bioavailability .
Photostability Degrades under UV light (λ < 400 nm)Store in amber vials, avoid light .

Advanced: How can structural derivatives be designed to improve metabolic stability?

Answer:

  • Isosteric Replacement : Replace methoxy with trifluoromethoxy to reduce CYP2D6 metabolism .
  • Prodrug Strategies : Introduce ester moieties (e.g., acetyl) on sulfonamide to enhance oral absorption .
  • Deuterium Labeling : Substitute methyl with CD3 to slow oxidative metabolism .

Advanced: How can discrepancies in enzyme inhibition potency across studies be resolved?

Answer:

  • IC50 Normalization : Account for variations in enzyme concentration and substrate affinity using Cheng-Prusoff equation .
  • Orthogonal Assays : Validate FAAH inhibition with LC-MS-based measurement of endogenous anandamide levels .
  • Crystallography : Resolve co-crystal structures (2.5 Å resolution) to confirm binding poses and identify critical residues .

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